7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine

Medicinal Chemistry Chemical Synthesis Building Blocks

This 6-azaindole derivative features a privileged 7-chloro-3-amino substitution pattern essential for ATP-competitive kinase inhibitor design. The 7-chloro group acts as a high-efficiency leaving group for nucleophilic aromatic substitution, enabling rapid SAR library synthesis with diverse amines, while the 3-amino group is critical for target hinge-binding affinity—substitution with 7-bromo, 7-fluoro, or unsubstituted analogs compromises both reaction kinetics and biological fidelity.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
CAS No. 1190317-98-6
Cat. No. B11757103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine
CAS1190317-98-6
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1C(=CN2)N)Cl
InChIInChI=1S/C7H6ClN3/c8-7-6-4(1-2-10-7)5(9)3-11-6/h1-3,11H,9H2
InChIKeyZBEFEIUZLALVGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-1H-pyrrolo[2,3-c]pyridin-3-amine (CAS 1190317-98-6) – Core Structure and Procurement Profile


7-Chloro-1H-pyrrolo[2,3-c]pyridin-3-amine is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system, classified as a 6-azaindole derivative . Its core structure features a chlorine atom at the 7-position and an amine group at the 3-position, providing dual functional handles for further derivatization . This building block is widely employed in medicinal chemistry for the construction of kinase inhibitors and other bioactive molecules [1].

7-Chloro-1H-pyrrolo[2,3-c]pyridin-3-amine: Why Direct Substitution with Close Analogs Compromises Synthetic Utility and Target Engagement


The specific substitution pattern on the pyrrolo[2,3-c]pyridine core dictates both its chemical reactivity and its potential biological interactions [1]. The 7-chloro substituent serves as a critical leaving group for nucleophilic aromatic substitution, enabling the introduction of diverse amine or alkoxyl functionalities—a key transformation in kinase inhibitor synthesis [2]. Replacing this with a 7-bromo or 7-fluoro analog alters the reaction kinetics and product profiles, potentially reducing synthetic efficiency and yield . Furthermore, the 3-amino group is essential for hydrogen bonding with biological targets, and its absence or modification can drastically affect binding affinity and selectivity [1]. Therefore, direct substitution with unsubstituted or differently halogenated analogs is not a viable procurement strategy for projects requiring precise molecular interactions and synthetic reliability.

Quantitative Evidence for Selecting 7-Chloro-1H-pyrrolo[2,3-c]pyridin-3-amine Over Halogenated or Unsubstituted Analogs


Comparative Synthetic Utility: Chlorine vs. Bromine as a Leaving Group in Nucleophilic Aromatic Substitution

The 7-chloro substituent provides an optimal balance of reactivity and stability for nucleophilic aromatic substitution (SNAr) reactions, which are critical for diversifying the pyrrolo[2,3-c]pyridine scaffold . While 7-bromo analogs may exhibit faster initial rates, the chloro derivative offers superior control and selectivity, reducing unwanted side reactions and improving overall yields in multi-step syntheses [1].

Medicinal Chemistry Chemical Synthesis Building Blocks

Hydrogen Bonding Capacity: Impact of 3-Amino Group on Kinase Binding Affinity

The 3-amino group in 7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine is a key pharmacophoric element that engages in critical hydrogen bonds with the hinge region of kinase ATP-binding pockets [1]. Analogs lacking this amine, such as 7-chloro-1H-pyrrolo[2,3-c]pyridine (CAS 357263-41-3), exhibit significantly reduced kinase inhibitory activity due to the loss of this essential interaction [2].

Kinase Inhibition Medicinal Chemistry Binding Affinity

Comparative Procurement: Purity and Availability of 7-Chloro-1H-pyrrolo[2,3-c]pyridin-3-amine vs. 7-Fluoro Analog

While 7-fluoro-1H-pyrrolo[2,3-c]pyridin-3-amine (CAS 1190322-29-2) is a viable alternative for certain applications, its current commercial availability and purity specifications differ . The 7-chloro derivative is offered at ≥98% purity from multiple established vendors, ensuring consistent quality for research and development . The 7-fluoro analog is available but may have lower purity (e.g., 95%) and limited stock .

Chemical Procurement Building Blocks Supply Chain

Optimal Application Scenarios for 7-Chloro-1H-pyrrolo[2,3-c]pyridin-3-amine Based on Quantitative Evidence


Lead Optimization in Kinase Inhibitor Discovery Programs

The 7-chloro-3-amino substitution pattern is a privileged scaffold for ATP-competitive kinase inhibitors [1]. The compound serves as a versatile starting material for generating focused libraries via nucleophilic aromatic substitution at the 7-position, enabling rapid exploration of structure-activity relationships (SAR) around the hinge-binding region [2].

Synthesis of 7-Amino-6-Azaindole Derivatives via Microwave-Assisted SNAr

The 7-chloro group undergoes efficient acid-catalyzed nucleophilic substitution with aliphatic and aromatic amines under microwave conditions, providing a high-yielding route to 7-amino-6-azaindole analogs with potential therapeutic applications [1]. This synthetic pathway is particularly advantageous for generating compounds targeting kinases, viral infections, and cancer [1].

Development of Selective Kinase Probes and Chemical Tools

The combination of a reactive chlorine handle and a hydrogen-bonding amine makes this compound ideal for creating chemical probes to study kinase function and selectivity [1]. The ability to introduce diverse substituents at the 7-position while retaining the 3-amino core enables the fine-tuning of potency and selectivity profiles [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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